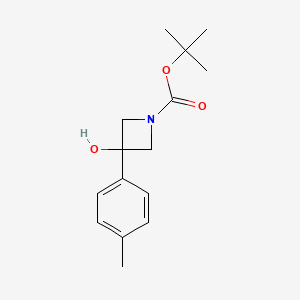

Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 . It is related to other compounds such as TERT-BUTYL 3- ((TOSYLOXY)METHYL)AZETIDINE-1-CARBOXYLATE and tert-butyl 3- (3-hydroxypropyl)azetidine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate consists of a tert-butyl group, a 3-hydroxy-3-(P-tolyl)azetidine group, and a carboxylate group . The molecular weight of the compound is 263.33 .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate include a molecular weight of 263.33 . The boiling point of a related compound, tert-Butyl 3-oxoazetidine-1-carboxylate, is 251.3±33.0 °C .Scientific Research Applications

Synthesis and Modification

- Azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains have been synthesized, including modifications of tert-butyl esters. These are used for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

- Efficient routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, useful for deriving novel compounds and complementing piperidine systems, have been developed (Meyers et al., 2009).

Application in Medicinal Chemistry

- Tert-butyl esters are used in the synthesis of pharmaceutical intermediates, such as 1-(tert-butyl)-3-amioazetidine, highlighting their significance in drug development (Yang, 2010).

- The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential nicotinic receptor ligand, involves tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate (Karimi & Långström, 2002).

Structural and Chemical Analysis

- X-ray and DFT analyses have been performed on derivatives of tert-butyl esters, providing insights into their molecular structure and stability (Çolak et al., 2021).

Other Applications

- Tert-butyl esters are involved in kinetic resolution of racemic carboxylic acids, an important process in asymmetric synthesis (Ishihara et al., 2008).

- They are also used in one-step flow synthesis of pyrrole-3-carboxylic acids, demonstrating their utility in continuous manufacturing processes (Herath & Cosford, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used for preparing janus kinase 3 (jak3), which is a useful target for immunosuppression and transplant rejection .

Mode of Action

It is known that similar compounds interact with their targets to modulate their activity .

Biochemical Pathways

Similar compounds have been shown to modulate the activity of phospho-inositol 3-kinase (p13k), which is involved in various cellular functions including cell growth and survival .

Result of Action

Similar compounds have been used for treating inflammatory disorders, autoimmune disorders, cancer, and other diseases .

properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(4-methylphenyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11-5-7-12(8-6-11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEGRNLYLWHHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2445123.png)

![1-allyl-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445127.png)

![(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B2445132.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)

![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)